![molecular formula C12H6O3S B13403921 6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione CAS No. 52083-11-1](/img/structure/B13403921.png)
6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Mercapto-1H,3H-benzo[de]isochromene-1,3-dione is a chemical compound with a unique structure that includes a mercapto group (-SH) attached to a benzo[de]isochromene-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-mercapto-1H,3H-benzo[de]isochromene-1,3-dione typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 6-bromo-1H,3H-benzo[de]isochromene-1,3-dione with thiourea in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Mercapto-1H,3H-benzo[de]isochromene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the mercapto group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiols, and substituted derivatives of the original compound. These products can have different properties and applications depending on the specific reaction and conditions used .
Scientific Research Applications
6-Mercapto-1H,3H-benzo[de]isochromene-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-mercapto-1H,3H-benzo[de]isochromene-1,3-dione involves its interaction with molecular targets through its mercapto group. This group can form covalent bonds with thiol groups in proteins, leading to changes in protein function and activity. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1H,3H-benzo[de]isochromene-1,3-dione: Similar structure but with a hydroxy group instead of a mercapto group.
6-Amino-1H,3H-benzo[de]isochromene-1,3-dione: Contains an amino group, leading to different reactivity and applications.
6-Acetyl-1H,3H-benzo[de]isochromene-1,3-dione:
Uniqueness
The presence of the mercapto group in 6-mercapto-1H,3H-benzo[de]isochromene-1,3-dione imparts unique reactivity and allows for specific interactions with biological molecules and other chemical species. This makes it distinct from its analogs and valuable for various applications .
Properties
CAS No. |
52083-11-1 |
|---|---|
Molecular Formula |
C12H6O3S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
8-sulfanyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
InChI |
InChI=1S/C12H6O3S/c13-11-7-3-1-2-6-9(16)5-4-8(10(6)7)12(14)15-11/h1-5,16H |
InChI Key |
PQVNEWCHEGZDPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


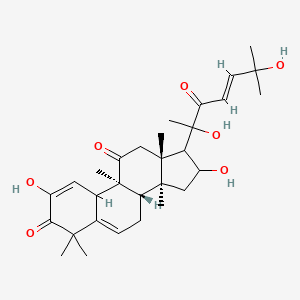
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
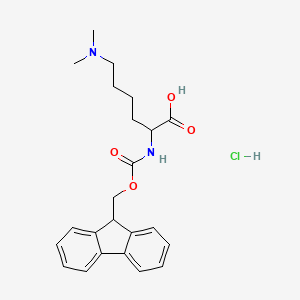
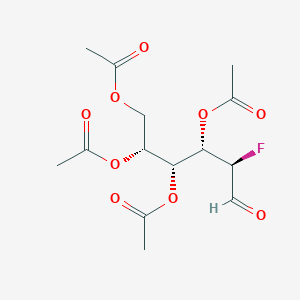
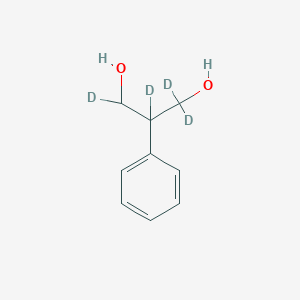
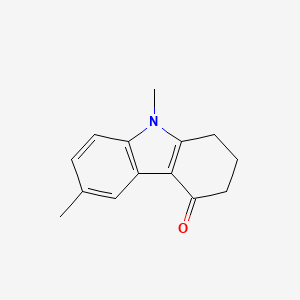
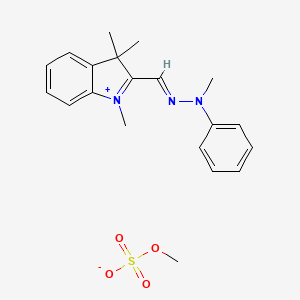


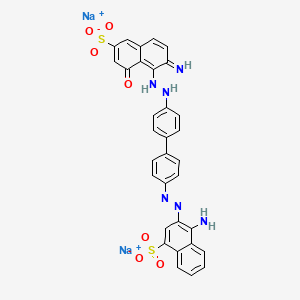
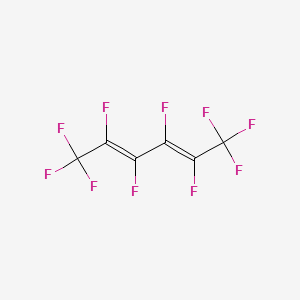
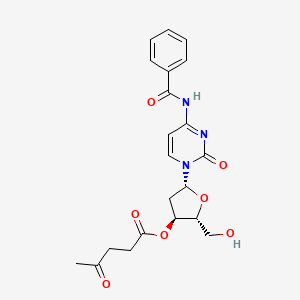
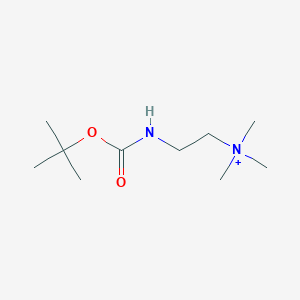
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
